molecular formula C8H11N3O B172573 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone CAS No. 116802-66-5

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

Cat. No.: B172573
CAS No.: 116802-66-5
M. Wt: 165.19 g/mol
InChI Key: GPRWMSVIDJJDLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone typically involves the reaction of cyclopentanone with 1H-1,2,4-triazole in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds via nucleophilic substitution, where the triazole ring attacks the carbonyl carbon of cyclopentanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone is unique due to its combination of a cyclopentanone ring and a triazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRWMSVIDJJDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559226
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116802-66-5
Record name 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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